molecular formula C24H28N2O7S2 B13399451 Eprosartan Myslate

Eprosartan Myslate

Cat. No.: B13399451
M. Wt: 520.6 g/mol
InChI Key: DJSLTDBPKHORNY-UWRQUICRSA-N
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Description

Angiotensin II Receptor Blocker (ARB) Classification

Eprosartan (B1671555) is classified as an Angiotensin II Receptor Blocker (ARB). patsnap.commims.com Drugs in this class act on the renin-angiotensin-aldosterone system (RAAS), a critical pathway in cardiovascular regulation. patsnap.comwikipedia.org The primary pressor agent of this system is angiotensin II, which is formed from angiotensin I through a reaction catalyzed by the angiotensin-converting enzyme (ACE). drugbank.comfda.gov Angiotensin II exerts its effects, including vasoconstriction and stimulation of aldosterone (B195564) secretion, by binding to receptors, primarily the AT1 receptor found in tissues like vascular smooth muscle and the adrenal glands. patsnap.comdrugbank.comfda.gov

Eprosartan selectively and competitively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting its physiological actions. drugbank.comfda.gov This blockade results in the relaxation of vascular smooth muscle (vasodilation) and decreased secretion of aldosterone from the adrenal cortex. nih.govpatsnap.comdrugbank.com The reduction in aldosterone promotes the excretion of sodium and water, further contributing to the blood pressure-lowering effect. patsnap.com Eprosartan demonstrates a high degree of selectivity for the AT1 receptor, with an affinity that is approximately 1,000 times greater than its affinity for the AT2 receptor. drugbank.comfda.govtandfonline.com It does not exhibit any partial agonist activity at the AT1 receptor. drugbank.comfda.gov Furthermore, as an ARB, eprosartan does not inhibit ACE (kininase II). fda.gov

Pharmacokinetic Properties of Eprosartan

Property Finding
Absolute Bioavailability Approximately 13% drugbank.commims.com
Time to Peak Plasma Concentration 1 to 2 hours in a fasted state fda.govmims.com
Plasma Protein Binding Approximately 98% drugbank.com
Metabolism Not metabolized by the cytochrome P450 system fda.gov
Elimination Half-life Approximately 5 to 9 hours mims.comtandfonline.com
Excretion Primarily via feces (90%) and urine (7%) mims.com

Unique Chemical Structural Features within ARBs

A defining characteristic of eprosartan is its unique chemical structure compared to many other drugs within the ARB class. tandfonline.com Eprosartan is a non-biphenyl, non-tetrazole compound. mims.comtandfonline.comresearchgate.net This distinguishes it from several other widely used ARBs, such as losartan (B1675146), valsartan, candesartan (B1668252), and irbesartan (B333), which are characterized by a biphenyl-tetrazole moiety. tandfonline.comnih.gov

The structure of eprosartan was developed through optimization from a different lead compound (S-8308) than the one that led to losartan. wikipedia.org To mimic the C-terminal end of Angiotensin II, its design incorporates an α-thienylacrylic acid and a 4-carboxy-moiety instead of a biphenyl-methyl structure. wikipedia.org This distinct molecular architecture is credited with contributing to its therapeutic benefits. tandfonline.comtandfonline.com The design allows eprosartan to not only selectively block AT1 receptors but also to exhibit robust inverse agonist activity, which involves stabilizing various conformational states of the receptor. tandfonline.comtandfonline.com This structural difference is a key aspect of its pharmacological profile. nih.govcaymanchem.com

Structural Classification of Select Angiotensin II Receptor Blockers (ARBs)

Compound Structural Class
Eprosartan Non-biphenyl, non-tetrazole mims.comresearchgate.netnih.gov
Losartan Biphenyl-tetrazole tandfonline.com
Valsartan Biphenyl-tetrazole tandfonline.com
Irbesartan Biphenyl-tetrazole tandfonline.com
Candesartan Biphenyl-tetrazole tandfonline.com
Telmisartan (B1682998) Non-tetrazole (contains biphenyl (B1667301) moiety) wikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H28N2O7S2

Molecular Weight

520.6 g/mol

IUPAC Name

4-[[2-butyl-5-[(Z)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid

InChI

InChI=1S/C23H24N2O4S.CH4O3S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4)/b18-12-;

InChI Key

DJSLTDBPKHORNY-UWRQUICRSA-N

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(/CC3=CC=CS3)\C(=O)O.CS(=O)(=O)O

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O

Origin of Product

United States

Mechanistic Insights into Eprosartan Mesylate Action

Angiotensin II Type 1 Receptor (AT1R) Interactions

Eprosartan's therapeutic effects are rooted in its specific and direct interaction with the AT1 receptor. This interaction is characterized by its binding kinetics, competitive nature, and high selectivity.

Ligand Binding Kinetics and Receptor Affinity

Eprosartan (B1671555) demonstrates a high affinity for the AT1 receptor. nih.gov Docking studies have revealed that eprosartan interacts with key residues within the AT1R ligand-binding pocket, including Tyr-35^1.39, Trp-84^2.60, and Arg-167^ECL2. nih.govu-tokyo.ac.jp Notably, mutations in Trp-84^2.60 and Tyr-35^1.39 have been shown to significantly reduce eprosartan's binding affinity. u-tokyo.ac.jp Further interactions with Ile-288^7.39 and Tyr-292^7.43 in a hydrophobic sub-pocket are also predicted to contribute to its binding. u-tokyo.ac.jp The dissociation constant (Ki) for eprosartan at the AT1 receptor has been reported to be 1.4 nM. oup.com

Table 1: Key Amino Acid Residues in AT1R Interacting with Eprosartan

Residue Location Type of Interaction Reference
Tyr-35^1.39 Transmembrane Helix 1 Improved interaction u-tokyo.ac.jp
Trp-84^2.60 Transmembrane Helix 2 Ring stacking, improved interaction u-tokyo.ac.jp
Arg-167^ECL2 Extracellular Loop 2 Salt bridge (less optimal geometry) u-tokyo.ac.jp
Ile-288^7.39 Transmembrane Helix 7 Hydrophobic interaction with thiophene (B33073) group nih.govu-tokyo.ac.jp
Tyr-292^7.43 Transmembrane Helix 7 Hydrophobic interaction with alkyl tail u-tokyo.ac.jp

Competitive and Reversible Antagonism Characterization

In vitro studies have consistently characterized eprosartan as a competitive and reversible inhibitor of the AT1 receptor. drugbank.comnih.gov This means that eprosartan competes with angiotensin II for the same binding site on the AT1 receptor. When eprosartan is bound, it prevents angiotensin II from activating the receptor. Because the binding is reversible, an increase in the concentration of angiotensin II can overcome the blockade. drugbank.com This competitive antagonism results in a parallel rightward shift of the angiotensin II concentration-response curve without depressing the maximal response.

Absence of Partial Agonist Activity at AT1R

Eprosartan acts as a pure antagonist at the AT1 receptor and does not exhibit any partial agonist activity. hres.cadrugbank.comfda.gov This means that when eprosartan binds to the AT1 receptor, it does not elicit any of the intracellular signaling events that are normally triggered by angiotensin II. drugbank.comfda.gov The absence of partial agonism has been demonstrated in healthy adult men. fda.govfda.gov Some research also suggests that eprosartan functions as a robust inverse agonist, even at the active state of the AT1R. researchgate.netnih.gov

Selectivity Profile Against AT2R

Eprosartan displays a high degree of selectivity for the AT1 receptor over the angiotensin II type 2 (AT2) receptor. nih.govnih.gov Its affinity for the AT1 receptor is reported to be over 1,000 times greater than its affinity for the AT2 receptor. hres.cadrugbank.comfda.gov This high selectivity ensures that the therapeutic effects of eprosartan are mediated specifically through the blockade of AT1 receptors, leaving the AT2 receptors available for potential beneficial effects. revportcardiol.org The AT2 receptor is not known to be associated with cardiovascular homeostasis in the same manner as the AT1 receptor. hres.cadrugbank.comfda.gov

Table 2: Receptor Selectivity of Eprosartan

Receptor Affinity Reference
AT1 Receptor High (Ki = 1.4 nM) oup.com
AT2 Receptor Low (over 1,000-fold less than AT1) hres.cadrugbank.comfda.gov

Renin-Angiotensin-Aldosterone System (RAAS) Modulation Pathways

By blocking the AT1 receptor, eprosartan disrupts the normal feedback mechanisms within the RAAS, leading to compensatory changes in the activity of other components of the system.

Non-Angiotensin II Related Pharmacological Interactions

Lack of Angiotensin-Converting Enzyme (ACE) Inhibition

Eprosartan mesylate exerts its effects independently of angiotensin-converting enzyme (ACE), also known as kininase II. fda.govfda.govhres.ca ACE is the enzyme responsible for converting angiotensin I into the potent vasoconstrictor angiotensin II. fda.govfda.gov While ACE inhibitors block this conversion, eprosartan works downstream by directly blocking the AT1 receptor where angiotensin II would otherwise bind. drugbank.compatsnap.com This fundamental difference in the point of intervention within the renin-angiotensin-aldosterone system (RAAS) means that eprosartan does not inhibit ACE activity. nih.govhres.ca

Absence of Bradykinin (B550075) Metabolism Interference

A significant consequence of eprosartan's lack of ACE inhibition is its non-interference with bradykinin metabolism. fda.govpatsnap.comnih.gov The enzyme ACE (kininase II) is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation. patsnap.comhpra.ie By not inhibiting this enzyme, eprosartan allows the normal metabolism of bradykinin to proceed. fda.govhres.ca This is considered a key reason for the significantly lower incidence of dry, persistent cough associated with ARBs like eprosartan compared to ACE inhibitors. patsnap.comhpra.ie In a study designed to compare cough incidence, patients treated with eprosartan had a significantly lower rate of cough than those treated with an ACE inhibitor. hpra.ie

Table 1: Comparative Incidence of Dry, Persistent Cough

Treatment GroupIncidence of Cough (%)Statistical Significance (vs. ACE Inhibitor)
Eprosartan2.2% - 2.6% fda.govhpra.iep<0.01 hpra.ie
Placebo2.7% - 4.4% fda.govhpra.ieN/A
ACE Inhibitor (Enalapril)20.5% - 25.0% fda.govhpra.ieN/A

Specificity Regarding Other Cardiovascular Regulatory Receptors and Ion Channels

Eprosartan demonstrates a high degree of specificity for the AT1 receptor. tandfonline.comnih.gov In vitro binding studies have confirmed that eprosartan is a reversible, competitive inhibitor of the AT1 receptor. fda.govdrugbank.com Its affinity for the AT1 receptor is approximately 1,000 times greater than its affinity for the AT2 receptor, a different angiotensin II receptor subtype whose function in cardiovascular homeostasis is less understood. drugbank.comfda.govhres.cafda.gov Furthermore, eprosartan does not bind to or block other hormone receptors or ion channels that are known to be important in cardiovascular regulation, including adrenergic and serotonergic receptors. fda.govfda.govhres.catandfonline.com This high selectivity contributes to its targeted mechanism of action, focusing its effects on the RAAS.

Table 2: Receptor Binding Profile of Eprosartan

Receptor/TargetBinding/InhibitionFinding
Angiotensin II Type 1 (AT1) ReceptorHigh Affinity, Competitive AntagonistSelectively blocks the binding of angiotensin II. fda.govdrugbank.com Affinity is ~1,000-fold higher than for the AT2 receptor. hres.cafda.gov
Angiotensin II Type 2 (AT2) ReceptorLow AffinityNot known to be associated with cardiovascular homeostasis. fda.govdrugbank.com
Angiotensin-Converting Enzyme (ACE)No InhibitionDoes not inhibit kininase II. fda.govfda.govhres.ca
Other Cardiovascular Receptors/Ion ChannelsNo Significant Binding or BlockadeDoes not interact with other hormone receptors or ion channels important in cardiovascular regulation. fda.govfda.govhres.ca

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Non-Activation

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that acts as a key transcription factor in adipogenesis and glucose metabolism. wikipedia.orgwjgnet.comprospecbio.com Some ARBs, such as telmisartan (B1682998) and irbesartan (B333), have been shown to act as partial agonists of PPAR-γ, an action independent of their AT1 receptor blockade. nih.govnih.gov However, research indicates that eprosartan does not share this characteristic. Studies investigating the induction of adipogenesis and the activation of PPAR-γ target genes in human preadipocytes found that eprosartan had no effect. nih.gov Similarly, in transcription reporter assays, eprosartan did not significantly enhance the expression of the adipogenic marker gene aP2, even at high concentrations, in contrast to the effects observed with telmisartan and irbesartan. nih.gov

Table 3: Effects of Various Angiotensin Receptor Blockers (ARBs) on PPAR-γ Activity

Angiotensin Receptor BlockerPPAR-γ Activation / Induction of Adipogenesis
TelmisartanYes nih.govnih.gov
IrbesartanYes nih.govnih.gov
Losartan (B1675146)Yes, to a lesser degree nih.govnih.gov
EprosartanNo effect nih.govnih.gov

Effects on Renal Autoregulation and Effective Renal Plasma Flow

Eprosartan has been shown to have specific effects on renal hemodynamics without compromising the kidney's intrinsic protective mechanisms. hpra.iehpra.ie It does not impair renal autoregulation, the process by which the kidneys maintain a stable blood flow and glomerular filtration rate (GFR) despite changes in systemic blood pressure. hpra.iehpra.ielumenlearning.com Research has demonstrated that eprosartan increases the mean effective renal plasma flow in healthy adult males. hpra.iehpra.ienih.gov Importantly, this is achieved without causing a reduction in the GFR in healthy individuals, patients with essential hypertension, or those with varying degrees of renal insufficiency. hpra.iefda.govhpra.ienih.gov Furthermore, eprosartan exhibits a natriuretic effect in subjects on a salt-restricted diet, promoting sodium excretion. hpra.iehpra.ienih.gov In an animal model of heart failure, eprosartan infusion led to a significant increase in total renal blood flow and GFR. nih.gov

Table 4: Summary of Eprosartan's Effects on Renal Parameters

Renal ParameterEffect of EprosartanReference
Renal AutoregulationNot compromised hpra.iehpra.ie
Effective Renal Plasma Flow (ERPF)Increased hpra.iehpra.ienih.gov
Glomerular Filtration Rate (GFR)Maintained/No reduction hpra.iefda.govhpra.ienih.gov
Sodium ExcretionIncreased (in salt-restricted subjects) hpra.iehpra.ienih.gov

Preclinical Pharmacodynamic Efficacy in Animal Models

Inhibition of Angiotensin II-Mediated Physiological Responses

Eprosartan (B1671555) effectively counteracts the physiological actions of angiotensin II, a potent vasoconstrictor and a key hormone in the renin-angiotensin-aldosterone system (RAAS). patsnap.com This inhibition is crucial to its therapeutic effects.

Vasopressor Response Attenuation

Eprosartan competitively and reversibly blocks the binding of angiotensin II to AT1 receptors in vascular smooth muscle, thereby inhibiting the primary pressor action of angiotensin II. pharmacompass.comnih.gov This blockade leads to vasodilation and a reduction in blood pressure. patsnap.com Studies in healthy human subjects have shown that eprosartan inhibits the vasopressor effects of angiotensin II infusions. fda.govfda.gov A single oral dose can produce approximately 100% inhibition of these pressor effects at its peak, with around 30% inhibition still present after 24 hours. fda.govfda.gov Furthermore, eprosartan has been shown to possess sympathoinhibitory activity, as demonstrated by its ability to inhibit pressor responses induced by sympathetic outflow activation in pithed rats. nih.gov This dual action of inhibiting both the direct vasoconstrictor effects of angiotensin II and the indirect effects mediated by enhanced sympathetic neurotransmission is a key aspect of its pharmacodynamic profile. nih.gov

Renal Hemodynamic Modulation

In preclinical models, eprosartan has been shown to positively modulate renal hemodynamics. It antagonizes the effects of angiotensin II on renal blood flow. hpra.iehpra.ie In both salt-replete and salt-restricted normal subjects, eprosartan increased effective renal plasma flow (ERPF). fda.govhres.ca A dose-related increase in ERPF of 25-30% was observed in salt-restricted individuals. fda.govhres.ca This effect on renal hemodynamics is a direct consequence of its AT1 receptor blockade, which mitigates the renal vasoconstrictive actions of angiotensin II. fda.govfda.gov

Organ System-Specific Efficacy in Disease Models

The pharmacodynamic properties of eprosartan extend to providing protective effects in various organ systems, as demonstrated in several animal models of disease.

Antihypertensive Effects in Spontaneously Hypertensive Rats

Eprosartan has been shown to be an effective antihypertensive agent in spontaneously hypertensive rats (SHR), a widely used model for essential hypertension. nih.govfda.gov Studies have demonstrated that eprosartan reduces blood pressure in these animals. ahajournals.org In stroke-prone spontaneously hypertensive rats fed a high-salt, high-fat diet, eprosartan treatment led to reductions in cardiac hypertrophy and mortality. researchgate.netresearchgate.net

Interactive Data Table: Effect of Eprosartan Nanopowder on Blood Pressure in Hypertensive Rats

Treatment GroupDose (mg/kg)Change in Blood Pressure
Commercial Eprosartan62Significant Decline
Eprosartan Nanopowder12.4Similar decline to 62 mg/kg commercial eprosartan
Eprosartan Nanopowder6.2-
Eprosartan Nanopowder625-fold increase in plasma concentration

Data derived from a study on male Wistar rats with N(ω)-nitro-L-arginine methyl ester-induced hypertension. ahajournals.org

Prevention of Disease Progression in Animal Models of Stroke

Preclinical studies have indicated that eprosartan is effective in reducing the progression of disease in animal models of stroke. nih.gov In a mouse model of Alzheimer's disease, which also has a vascular component, angiotensin II-induced hypertension resulted in impaired cerebral blood flow. researchgate.net Treatment with eprosartan mesylate in these mice beneficially affected and restored cerebral blood flow. nih.gov Furthermore, in stroke-prone spontaneously hypertensive rats, eprosartan demonstrated beneficial effects, including a reduction in mortality. researchgate.netresearchgate.net These findings suggest a neuroprotective role for eprosartan that is independent of its blood pressure-lowering effects. researchgate.net

Nephroprotective Mechanisms in Diabetic Animal Models

Eprosartan has shown significant nephroprotective effects in animal models of diabetic nephropathy. In streptozotocin-induced diabetic rats, a model for diabetic nephropathy, eprosartan treatment demonstrated a renoprotective outcome. researchgate.netnih.gov This was evidenced by a significant decrease in markers of kidney injury such as serum creatinine (B1669602) and urea. nih.govresearchgate.net The protective mechanism involves the alleviation of oxidative stress and the reduction in the expression of angiotensin II type 1 receptor (AT1R), inducible nitric oxide synthase (iNOS), and transforming growth factor-β1 (TGF-β1) in the kidneys. researchgate.netnih.gov Histopathological examination of the kidneys from these animals confirmed the nephroprotective effect of eprosartan. nih.gov These findings suggest that eprosartan can mitigate the renal complications associated with diabetes through its blockade of the renin-angiotensin system and subsequent downstream signaling pathways. mdpi.com

Interactive Data Table: Effect of Eprosartan on Renal Injury Markers in Diabetic Rats

MarkerDiabetic Control GroupEprosartan-Treated Group
Serum CreatinineElevatedSignificantly Decreased nih.govresearchgate.net
Serum UreaElevatedSignificantly Decreased nih.govresearchgate.net
AT1R ExpressionIncreasedDecreased nih.gov
iNOS ExpressionIncreasedDecreased nih.gov
TGF-β1 ExpressionIncreasedDecreased nih.gov

Data from studies on streptozotocin-induced diabetic nephropathy in rats. nih.govresearchgate.net

Modulation of Gene and Protein Expression (e.g., AT1R, iNOS, TGF-β1) in Target Tissues

Eprosartan has demonstrated the ability to modulate the expression of several key genes and proteins involved in pathological processes such as inflammation, fibrosis, and apoptosis in various preclinical animal models. In a rat model of diabetic nephropathy, eprosartan mesylate-loaded nanobilosomes were found to significantly decrease the elevated expression of angiotensin II type 1 receptor (AT1R), inducible nitric oxide synthase (iNOS), and transforming growth factor-β1 (TGF-β1). researchgate.net Further studies have confirmed the effect of eprosartan on AT1R expression; in hypertensive rats, a transfersome gel formulation of eprosartan mesylate effectively reduced both AT1R mRNA and protein expression in the smooth vascular muscles of the aorta. nih.gov

In stroke-prone spontaneously hypertensive rats (SHR-SP), eprosartan treatment led to a reduction in extracellular signal-regulated kinase (ERK) 44 phosphorylation and a significant decrease in the Bax:Bcl-2 ratio, an index of apoptosis. ahajournals.org In the same model, combining eprosartan with moxonidine (B1115) resulted in the inhibition of iNOS expression. ahajournals.org Eprosartan has also been shown to counter apoptotic processes by decreasing the content of cleaved caspase-3, suppressing Bax gene expression, and stimulating Bcl-2 gene expression. researchgate.net

The anti-inflammatory effects of eprosartan are further evidenced by its ability to reduce the production of inflammatory mediators. researchgate.net In SHR-SP rats on a high-fat, high-salt diet, low doses of eprosartan induced a significant decrease in the expression of the myocardial proinflammatory chemokine MCP-1. tandfonline.com

The table below summarizes the preclinical effects of eprosartan on gene and protein expression in target tissues.

Table 1: Effect of Eprosartan on Gene and Protein Expression in Animal Models

Gene/ProteinAnimal ModelObserved EffectCitation(s)
AT1R Diabetic nephropathy rats↓ Expression researchgate.net
Hypertensive Wistar rats↓ mRNA and protein expression nih.gov
iNOS Diabetic nephropathy rats↓ Expression researchgate.net
Stroke-prone SHR (with moxonidine)↓ Expression ahajournals.org
TGF-β1 Diabetic nephropathy rats↓ Expression researchgate.net
ERK 44 Stroke-prone SHR↓ Phosphorylation ahajournals.org
Bax/Bcl-2 Ratio Stroke-prone SHR↓ Ratio ahajournals.org
Cleaved Caspase-3 N/A↓ Content researchgate.net
MCP-1 Stroke-prone SHR↓ Expression tandfonline.com

Comparative Preclinical Pharmacological Profiles

Comparison of Sympatholytic Activity with Other Angiotensin Receptor Blockers

Preclinical studies, particularly in pithed rat models, indicate that eprosartan possesses a more potent sympatholytic activity compared to several other angiotensin receptor blockers (ARBs). This enhanced potency may be linked to its distinct chemical structure as a nonbiphenyl, non-tetrazole ARB. researchgate.net

One comparative study in the pithed rat model assessed the efficacy of valsartan, candesartan (B1668252), embusartan, telmisartan (B1682998), eprosartan, losartan (B1675146), and irbesartan (B333) on pre- and postjunctional angiotensin II receptors. nih.gov Eprosartan was identified as the most effective agent concerning prejunctional effects, which are crucial for modulating sympathetic neurotransmission. nih.gov Another study in pithed rats investigated the activation of sympathetic outflow via spinal cord stimulation; eprosartan was found to inhibit this sympathetic outflow, an effect not observed with equivalent doses of losartan, valsartan, or irbesartan. nih.govoup.com This potent sympathoinhibitory action of eprosartan in vivo has not been demonstrated by other non-peptide AT1 receptor blockers to the same extent.

Further research comparing eprosartan and losartan in the canine pulmonary artery found that while both drugs had a parallel effect on direct contractile responses to angiotensin II, their actions at the prejunctional level differed significantly. researchgate.net Eprosartan antagonized the facilitatory effect on noradrenaline release at the same doses that were effective postjunctionally, whereas losartan was ineffective even at concentrations ten times higher. tandfonline.comresearchgate.net

The table below provides a comparative summary of the sympatholytic activity of eprosartan versus other ARBs in preclinical models.

Table 2: Comparative Sympatholytic Activity of Eprosartan vs. Other ARBs in Preclinical Models

Comparison Drug(s)Animal ModelKey FindingCitation(s)
Losartan, Valsartan, IrbesartanPithed RatEprosartan inhibited sympathetic outflow; others did not. nih.govoup.com
Valsartan, Candesartan, Embusartan, Telmisartan, Losartan, IrbesartanPithed RatEprosartan was the most effective on prejunctional Ang II receptors. nih.gov
LosartanCanine Pulmonary ArteryEprosartan inhibited prejunctional noradrenaline release; losartan was ineffective at higher concentrations. tandfonline.comresearchgate.net
Losartan, Valsartan, IrbesartanPithed RatOther ARBs failed to inhibit pressor responses at the same dose as eprosartan.

Differential Effects on Systemic Vascular Resistance in Animal Models

The distinct sympatholytic profile of eprosartan appears to contribute to differential effects on systemic vascular resistance (SVR) compared to other ARBs in preclinical settings. A key indicator of this is the inhibition of the pressor response to sympathetic stimulation. In pithed rats, eprosartan significantly inhibited the pressor response induced by spinal cord stimulation, whereas equivalent doses of losartan, valsartan, and irbesartan had minimal effect on this response. oup.com This suggests a more profound inhibitory effect of eprosartan on sympathetically-mediated increases in vascular resistance. oup.com

In a rat model of congestive heart failure (aortocaval fistula), the acute administration of eprosartan resulted in a sustained decrease of approximately 33% in the calculated renal vascular resistance, a key component of total SVR. ahajournals.org This was accompanied by a significant increase in total renal blood flow. ahajournals.org

However, in a different model using dogs with heart failure induced by intracoronary microembolizations, chronic eprosartan treatment did not significantly affect mean aortic pressure or systemic vascular resistance, indicating that its cardioprotective effects in that specific context were not primarily due to afterload modulation. nih.gov This highlights that the effect of eprosartan on SVR can be dependent on the specific animal model and pathophysiological state being investigated.

Pharmacokinetic Characterization in Preclinical Animal Species

Absorption Kinetics

The absorption kinetics of eprosartan (B1671555) mesylate are characterized by its limited oral bioavailability and specific gastrointestinal absorption properties.

Oral Bioavailability Studies in Rodent and Non-Rodent Models

The oral bioavailability of eprosartan is relatively low, a characteristic attributed to its limited and pH-dependent aqueous solubility. nih.govresearchgate.net While human bioavailability is approximately 13%, preclinical studies in animal models also indicate incomplete absorption. nih.govfda.govresearchgate.net

In one study involving Wistar rats, the inherently low bioavailability of eprosartan mesylate was a key focus. researchgate.net Researchers found that when the pure drug was administered, its bioavailability was significantly lower than when formulated as a solid dispersion, which increased bioavailability by 2.4-fold. researchgate.net This suggests that, similar to humans, the baseline oral bioavailability in rats is limited. Further pharmacokinetic studies have been conducted in spontaneously hypertensive rats (SHR), common marmosets, and dogs to understand its absorption profile. fda.govtandfonline.com

Species/ModelKey FindingReference
Wistar RatLow oral bioavailability; improved 2.4-fold with solid dispersion formulation. researchgate.net
Spontaneously Hypertensive Rat (SHR)Antihypertensive efficacy demonstrated, particularly after diuretic-induced activation of the renin-angiotensin system. fda.gov
Common MarmosetUsed as a non-rodent species to evaluate pharmacokinetics and metabolism for candidate selection. tandfonline.com
DogUtilized in toxicity studies which included plasma drug level data. hpra.iefda.gov
RabbitEmployed in reproductive toxicity studies, establishing systemic exposure levels. hpra.ie

Gastrointestinal Absorption Characteristics

The absorption of eprosartan from the gastrointestinal tract is influenced by its physicochemical properties. The compound exhibits pH-dependent aqueous solubility and lipophilicity, which leads to variable absorption as it passes through the different pH environments of the digestive system. nih.gov This solubility issue is considered a primary factor limiting its oral absorption. researchgate.net

Furthermore, preclinical research in rats suggests a potential role for active transport mechanisms in its absorption and disposition. Studies on the co-administration of eprosartan and glibenclamide in rats indicated a possible interaction at the level of P-glycoprotein (P-gp) transporters in the gastrointestinal tract. globalresearchonline.net This suggests that P-gp mediated transport could influence the extent of eprosartan's intestinal absorption. globalresearchonline.net

Influence of Food Matrix on Absorption Parameters

In human studies, the administration of eprosartan with food is known to delay absorption and cause minor, clinically insignificant changes to the peak plasma concentration (Cmax) and the area under the curve (AUC). fda.govtg.org.aufda.gov While extensive research exists on predicting food effects using preclinical models, specific data detailing the influence of a food matrix on eprosartan absorption parameters in rodent or non-rodent species is not prominently available in the reviewed literature. ucl.ac.uk One study noted that the absorption of eprosartan may be reduced by 25% when administered with food, though the specific test species was not clarified. ahajournals.org

Distribution Properties

Following absorption, eprosartan is distributed throughout the body, with a high affinity for plasma proteins.

Apparent Volume of Distribution

The volume of distribution (Vd) for eprosartan has been established primarily from human data, where it is approximately 13 liters following intravenous administration. hres.caresearchgate.net This indicates that the drug distributes into the extravascular spaces. Chronic toxicity studies have been performed in rats, mice, and dogs, and pharmacokinetic parameters were assessed, but specific comparative Vd values for these preclinical species are not detailed in the available product monographs. hpra.iehpra.ie

Plasma Protein Binding Dynamics

Eprosartan exhibits high and constant binding to plasma proteins. fda.govhres.cahpra.ie In humans, the plasma protein binding is approximately 98% and remains consistent across the therapeutic concentration range. hpra.iefda.govresearchgate.nethpra.ie This high degree of protein binding is a consistent finding across multiple sources. drugbank.com Studies have shown that this binding is not significantly influenced by mild-to-moderate renal impairment, though it may decrease in patients with severe renal impairment. hpra.iehpra.ie While preclinical studies in various species form the basis of safety evaluations, specific comparative percentages of plasma protein binding in rodent and non-rodent models are not explicitly detailed in the surveyed literature.

Biotransformation Pathways

Eprosartan undergoes limited metabolism, with the parent compound being the primary active entity. hres.canih.govfda.govfda.gov Preclinical and clinical studies have consistently shown that its biotransformation is not extensive. fda.govdrugbank.com

Identification of Metabolic Pathways (e.g., Acyl Glucuronidation)

The principal metabolic pathway identified for eprosartan is acyl glucuronidation. fda.gov This process involves the conjugation of eprosartan with glucuronic acid, forming an acyl glucuronide metabolite. rxabbvie.com This is considered a minor pathway, as only a small fraction of an administered dose is converted to this metabolite. hres.canih.govfda.govnih.gov Specifically, less than 2% of an oral dose is excreted in the urine as the glucuronide conjugate. hres.canih.govfda.govrxabbvie.com Following intravenous administration of radiolabeled eprosartan, the acyl glucuronide of eprosartan accounted for approximately 20% of the radioactivity excreted in the urine. rxabbvie.comhpra.ie

Assessment of Cytochrome P450 Enzyme System Involvement

Extensive in vitro and in vivo evaluations have demonstrated that the cytochrome P450 (CYP450) enzyme system is not involved in the metabolism of eprosartan. fda.govdrugbank.comrxabbvie.comnih.govnih.gov Studies using human liver microsomes showed that eprosartan does not inhibit various CYP450 isoenzymes, including CYP1A, 2A6, 2C9/8, 2C19, 2D6, 2E, and 3A. fda.govmedsinfo.com.au Consequently, the pharmacokinetic profile of eprosartan is not expected to be affected by inhibitors or inducers of these enzymes, indicating a low potential for drug-drug interactions related to CYP450 metabolism. nih.govnih.gov This lack of involvement has been confirmed in studies where co-administration with potent CYP inhibitors like ketoconazole (B1673606) and fluconazole (B54011) did not alter eprosartan's steady-state concentrations. fda.gov

Characterization of Metabolite Profiles in Biological Matrices

In preclinical animal species, as in humans, eprosartan is the primary drug-related compound found in plasma and feces. hres.canih.govfda.govfda.gov No active metabolites have been detected following oral or intravenous administration. hres.canih.govfda.gov The only notable metabolite is the eprosartan acyl glucuronide, which is found in the urine. rxabbvie.comhpra.ie Following administration of [14C] eprosartan, the parent drug was the only significant drug-related component identified in plasma and fecal samples. hres.canih.govfda.govfda.govhpra.ie

Excretion Pathways

Renal Excretion Mechanisms

Renal excretion is a significant pathway for the elimination of eprosartan. Following an intravenous dose of [14C] eprosartan in preclinical models, approximately 37% of the radioactivity is recovered in the urine. hres.canih.govfda.govrxabbvie.comnih.govhpra.ie After an oral dose, the urinary recovery is lower, accounting for about 7% of the dose, which reflects the compound's oral bioavailability. hres.canih.govfda.govhres.ca The material excreted in the urine consists of both unchanged eprosartan (approximately 80%) and its acyl glucuronide metabolite (approximately 20%). rxabbvie.comhpra.ie Studies in rats with experimental heart failure demonstrated that eprosartan can improve renal hemodynamics, increasing renal blood flow and glomerular filtration rate, which may facilitate its own excretion. ahajournals.orgahajournals.org

Biliary and Fecal Elimination Routes

The primary route of elimination for eprosartan is through biliary and subsequent fecal excretion. hres.canih.govhres.ca This is particularly true following oral administration, where about 90% of the dose is recovered in the feces, primarily as unchanged drug. hres.canih.govfda.govhres.ca After intravenous administration, fecal recovery accounts for about 61% of the dose. hres.canih.govfda.govrxabbvie.comnih.govhpra.ie This indicates that a substantial portion of systemically available eprosartan is cleared via the liver into the bile. researchgate.netresearchgate.net The high percentage of unchanged drug in the feces underscores the limited extent of metabolic alteration before elimination. hres.canih.govfda.gov

Data Summary Tables

Table 1: Eprosartan Excretion Profile in Preclinical Models

Administration Route% Recovered in Urine% Recovered in FecesPrimary Form in ExcretaSource
Oral ~7%~90%Unchanged Compound hres.canih.govfda.govhres.ca
Intravenous ~37%~61%Unchanged Compound hres.canih.govrxabbvie.comnih.govhpra.ie

Table 2: Urinary Metabolite Composition of Eprosartan

CompoundPercentage of Radioactivity in UrineSource
Unchanged Eprosartan ~80% rxabbvie.comhpra.ie
Eprosartan Acyl Glucuronide ~20% rxabbvie.comhpra.ie

Proportionality of Unchanged Drug Excretion

The excretion of eprosartan in preclinical animal models occurs predominantly as an unchanged compound, a characteristic that mirrors observations in humans. The primary routes of elimination are biliary and renal excretion. fda.govresearchgate.net Studies in various animal species have sought to characterize the relationship between the administered dose and the amount of unchanged drug excreted.

In rats, the hepatic uptake of eprosartan, a critical step preceding biliary excretion, has been identified as a saturable process. nih.govresearchgate.net This transport is mediated by multiple organic anion-transporting polypeptides (Oatps), at least Oatp1a1 and Oatp1a4. nih.gov The saturation of these transporters at higher concentrations suggests that the biliary excretion of eprosartan may be non-linear and less than dose-proportional in this species. nih.govresearchgate.net

Pharmacokinetic studies in Beagle dogs have also been conducted. While high oral doses of up to 1000 mg/kg were administered without mortality, detailed data on the dose-proportionality of excretion is not extensively published. fda.govdrugbank.com One pharmacology review noted that in a study involving a combination of eprosartan and hydrochlorothiazide (B1673439) in dogs, the systemic exposure (AUC) to hydrochlorothiazide increased in an approximately dose-proportional manner. fda.gov The same review indicated that eprosartan AUC values were altered when co-administered with hydrochlorothiazide compared to when given alone, though this does not directly describe the proportionality of its excretion. fda.gov

Data on Unchanged Eprosartan Excretion Routes in Preclinical Species

SpeciesPrimary Excretion RouteKey Findings Related to Proportionality
Rat Biliary and RenalHepatic uptake, a precursor to biliary excretion, is a saturable process mediated by Oatp transporters, suggesting non-proportional excretion at higher doses. nih.govresearchgate.net
Dog Biliary and RenalSystemic exposure data from combination studies exists, but specific data on the proportionality of unchanged eprosartan excretion is limited. fda.gov

Chemical Synthesis and Structure Activity Relationship Sar Studies

Synthetic Methodologies and Challenges

The synthesis of eprosartan (B1671555) mesylate is a complex, multi-step process that has been approached through various methodologies, each presenting unique challenges regarding yield, purity, and scalability.

Several synthetic routes for eprosartan have been documented, highlighting different strategies for constructing the core substituted imidazole (B134444) and attaching the side chains. drugfuture.commdpi.com A common final step in many of these processes involves a Knoevenagel-type condensation to form the acrylic acid moiety, followed by hydrolysis of protective ester groups and subsequent salt formation with methanesulfonic acid to yield the final mesylate salt. google.comgoogle.com

Key synthetic pathways include:

The Weinstock et al. Route: This synthesis begins with the alkylation of 4-chloro-5-formyl-2-butylimidazole using p-carbomethoxybenzylbromide, proceeding in three main steps to yield eprosartan. mdpi.comnih.gov

The Matsuoka et al. Route: This approach involves a regioselective protection of 2-n-butyl-4-formylimidazole. This intermediate is then reacted with a mono-alkyl ester of (2-thienylmethyl)-propanedioic acid and 4-(bromomethyl)benzoate (B8499459) to construct the final molecule. mdpi.comnih.gov

The Finkelstein et al. Route: Another distinct pathway starts with the iodination of 2-butylimidazole. The resulting di-iodinated imidazole undergoes a series of reactions including protection of an imidazole nitrogen, formylation, and deprotection, before condensation with the other key fragments. drugfuture.commdpi.com

Interactive Table: Comparison of Selected Eprosartan Synthetic Pathways A summary of key starting materials and strategies for different synthetic routes.

Pathway Key Starting Material (Imidazole Core) Key Strategy Reference
Weinstock et al. 4-chloro-5-formyl-2-butylimidazole Alkylation with a benzyl (B1604629) bromide derivative mdpi.com, nih.gov
Matsuoka et al. 2-n-butyl-4-formylimidazole Regioselective N-protection followed by condensation mdpi.com, nih.gov
Finkelstein et al. 2-butylimidazole Iodination followed by functional group manipulation drugfuture.com, mdpi.com

The multi-step synthesis of eprosartan mesylate can generate various process-related and degradation impurities that must be controlled to ensure the quality of the final active pharmaceutical ingredient.

Common impurities can originate from starting materials, unreacted intermediates, or side reactions. For instance, during the final condensation step, an impurity identified as 3-(2-thienyl)propanoic acid ethyl ester can arise. google.com A significant challenge emerged during the salt formation step; when using isopropanol (B130326) as a solvent, esterification can occur, leading to the formation of eprosartan isopropyl ester. google.comgoogle.com Furthermore, the reaction can produce isopropyl mesylate, a potentially genotoxic impurity, which is of major regulatory concern. google.com

To mitigate these issues, purification strategies have been refined. The use of non-alcoholic solvents, such as glacial acetic acid, for the mesylate salt formation step prevents the formation of these ester-related impurities. google.comgoogle.com The final product is often purified by crystallization, using a carefully selected solvent and anti-solvent system like glacial acetic acid and ethyl acetate (B1210297) to precipitate the pure eprosartan mesylate solid, which is then isolated by filtration. google.comomicsonline.org Analytical methods, particularly reverse-phase high-performance liquid chromatography (RP-HPLC), are essential for detecting and quantifying these impurities to ensure the final product meets stringent purity requirements. researchgate.netresearchgate.net

Efforts have been made to align the synthesis of eprosartan's precursors with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. Research has focused on the imidazole core, a central component of the drug. One reported multicomponent synthesis utilizes bismuth(III) triflate as a catalyst. scirp.org Bismuth compounds are noted for being relatively non-toxic and non-corrosive, offering a greener alternative to more hazardous catalysts. scirp.org Such multicomponent, one-pot reactions are inherently more efficient as they reduce the number of steps, minimize solvent use, and generate less waste compared to traditional linear syntheses. scirp.orgbeilstein-journals.org These approaches represent a move towards more sustainable pharmaceutical manufacturing.

Impurity Profiles and Purification Strategies

Molecular Structural Modifications and Antagonistic Activity

The therapeutic efficacy of eprosartan is directly linked to its distinct molecular structure, which was rationally designed to interact with high affinity and selectivity at the angiotensin II type 1 (AT1) receptor.

The thiophene (B33073) moiety is another distinguishing feature. In medicinal chemistry, thiophene is often used as a bioisostere for a phenyl ring, a substitution that can enhance metabolic stability and other physicochemical properties. nih.gov In eprosartan, the thiophene ring is not merely a structural placeholder; docking studies predict it forms specific hydrophobic interactions with amino acid residues Ile288 and Pro285 in the receptor's binding pocket, further anchoring the drug. nih.govu-tokyo.ac.jp

Each functional group in the eprosartan molecule plays a calculated role in its ability to antagonize the AT1 receptor. The design was based on mimicking the structure of angiotensin II, the natural ligand for the receptor. mdpi.com

The benzylcarboxylic acid portion of the molecule was specifically designed to mimic the phenolic side chain of the amino acid Tyrosine (Tyr⁴) in angiotensin II. mdpi.comwikipedia.org Similarly, the acrylic acid side chain attached to the thiophene ring was intended to mimic the C-terminal Phenylalanine (Phe⁸) of angiotensin II. mdpi.comwikipedia.org

The two carboxylic acid groups are critical acidic functions required for potent antagonistic activity. wikipedia.org They are predicted to form strong ionic interactions (salt bridges) with a positively charged arginine residue (Arg167) located in the second extracellular loop of the AT1 receptor. nih.gov While docking simulations suggest the geometry of these salt bridges may be different from those formed by other ARBs, their contribution is significant and is complemented by other interactions. nih.govresearchgate.net

Mutagenesis and docking studies have provided a detailed map of the drug-receptor interaction, highlighting the importance of specific amino acid residues.

Interactive Table: Eprosartan-AT1 Receptor Interactions Summary of key structural components of eprosartan and their predicted interactions with AT1 receptor residues.

Eprosartan Moiety Predicted Interacting Residue(s) Type of Interaction Reference
Carboxylic Acid Groups Arg167 Salt Bridge / Ionic Interaction nih.gov
n-Butyl Group Hydrophobic Pocket Hydrophobic Interaction wikipedia.orgresearchgate.net
Thiophene Ring Ile288, Pro285 Hydrophobic Interaction nih.gov, u-tokyo.ac.jp
Benzyl Ring Tyr35, Trp84 Hydrophobic/π-π Stacking nih.gov, researchgate.net
Alkyl Tail (of acrylic acid) Ile288, Tyr292 Hydrophobic Interaction researchgate.net, u-tokyo.ac.jp

This combination of ionic, hydrophobic, and other interactions results in eprosartan's potent and selective binding to the AT1 receptor, effectively blocking the actions of angiotensin II. drugbank.com

Conformational Analysis and Receptor Interaction Dynamics of Eprosartan Mesylate

Eprosartan's interaction with the angiotensin II type 1 (AT1) receptor is a complex process governed by its distinct structural features and conformational flexibility. Unlike many other angiotensin II receptor blockers (ARBs), eprosartan is a non-biphenyl, non-tetrazole antagonist, a characteristic that significantly influences its binding dynamics and pharmacological profile. wikipedia.org Its structure was designed to mimic the C-terminal end of angiotensin II, featuring an α-thienylacrylic acid and a 4-carboxy-moiety in place of the more common biphenyl-methyl group. researchgate.net This unique design contributes to its potent and selective competitive antagonism at the AT1 receptor. researchgate.net

Conformational Flexibility and Low-Energy Conformers

Conformational analysis of eprosartan has revealed that the molecule possesses considerable flexibility. uoa.gr This flexibility allows it to adopt various low-energy conformations, which is a critical aspect of its ability to effectively bind to the AT1 receptor. uoa.gr Studies combining Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods have identified several low-energy conformers of eprosartan. pillbuys.comfaimallusr.com This inherent flexibility suggests that eprosartan can adapt its shape to fit optimally within the binding pocket of the AT1 receptor. uoa.gr The molecule's structure allows the thiophene group to either approach or move away from the phenyl carboxylate segment, resulting in different conformational states. uoa.gr Research has indicated the existence of low-energy conformational enantiomers, which have different capabilities for superimposition onto the peptide antagonist sarmesin (B1594156). uoa.gr

Interaction with the AT1 Receptor Binding Pocket

Molecular docking and mutagenesis studies have provided significant insights into the specific interactions between eprosartan and the amino acid residues of the AT1 receptor. The binding of eprosartan is a rapid, reversible, and saturable process characterized by high affinity. researchgate.net The binding pocket of the AT1 receptor is a complex environment, and the interaction with eprosartan involves a combination of electrostatic forces, hydrogen bonding, and hydrophobic interactions. nih.govplos.org

Several key amino acid residues within the transmembrane (TM) helices and extracellular loops (ECL) of the AT1 receptor have been identified as crucial for the binding of ARBs, including eprosartan. While many ARBs share common interaction points, the unique structure of eprosartan leads to a distinct binding mode. For instance, both the carboxyl and tetrazole groups of many ARBs interact with Lys199 in TM5 and His256 in TM6. nih.gov In the case of eprosartan, its two carboxylic acid groups have been shown to form bonds with both Arg167 in ECL2 and Lys199. plos.org However, mutation of either of these residues individually does not abolish the binding of eprosartan, suggesting a robust and adaptable binding mechanism. plos.org

Molecular dynamics simulations have further elucidated these interactions, showing that the acidic moieties of all ARBs project toward Arg167, though the extent of this interaction varies. plos.org For eprosartan, its carboxy benzyl group, which mimics the phenolic moiety of Tyrosine-4 in Angiotensin II, contributes to a strong binding affinity. researchgate.net

The table below summarizes the key amino acid residues of the AT1 receptor involved in the interaction with various ARBs, including eprosartan, based on mutagenesis and molecular modeling studies.

ARBs Key Interacting Residues in AT1 Receptor Primary Interaction Type Reference
Eprosartan Arg167 (ECL2), Lys199 (TM5)Ionic and Hydrogen Bonding plos.org
Candesartan (B1668252) Tyr35 (TM1), Trp84 (TM2), Tyr87 (TM2), Arg167 (ECL2), Lys199 (TM5)Ionic and Hydrogen Bonding plos.org
Telmisartan (B1682998) Tyr113 (TM3), Lipophilic pocketHydrophobic nih.gov
Losartan (B1675146) Lys199 (TM5), His256 (TM6), Gln257 (TM6)Ionic and Hydrogen Bonding nih.gov
Irbesartan (B333) Arg167 (ECL2), Lys199 (TM5)Ionic and Hydrogen Bonding plos.org
Valsartan Lys199 (TM5)Weak water-mediated interaction plos.org
Olmesartan Tyr113 (TM3), Lys199 (TM5), His256 (TM6), Gln257 (TM6)Hydrogen Bonding, Ionic nih.gov

This table is based on data from molecular modeling and mutagenesis studies and represents key interactions. The full interaction profile may be more complex.

Superimposition with Losartan and Sarmesin

To better understand the pharmacophoric elements of eprosartan, superimposition studies with other AT1 receptor antagonists like losartan and the peptide antagonist sarmesin have been conducted. pillbuys.comfaimallusr.com These studies help to identify the key structural features responsible for biological activity.

When superimposed with losartan, the following equivalent pharmacophoric segments are considered:

The nitrogen atoms of eprosartan's imidazole ring with those of losartan's hydroxymethylimidazole ring. pillbuys.com

The terminal methyl groups of both molecules. pillbuys.com

The carboxylate group of eprosartan with the isosteric tetrazole of losartan. pillbuys.com

The carboxyl group of eprosartan with the hydroxymethyl group of losartan. pillbuys.com

Superimposition with the C-terminal portion of sarmesin, a known peptide antagonist of the AT1 receptor, has also provided valuable insights. pillbuys.com The best-fit conformer of eprosartan showed an alignment of key functional groups with the amino acid residues of sarmesin. pillbuys.com Specifically, the imidazole ring of eprosartan aligns with the imidazole ring of Histidine-6 in sarmesin, the butyl chain of eprosartan aligns with the alkyl chain of Isoleucine-5, the acrylic acid group of eprosartan aligns with the phenolic hydroxyl group of Tyrosine-4, and the phenyl carboxyl group of eprosartan aligns with the carboxyl group of Phenylalanine-8. pillbuys.com A root-mean-square deviation (RMSD) of 2.53 Å was found for this superimposition, indicating a significant structural similarity in the arrangement of these key pharmacophoric features. pillbuys.com

Inverse Agonist Activity and Receptor State

Eprosartan not only blocks the binding of angiotensin II but also exhibits robust inverse agonist activity. This means it can reduce the basal, agonist-independent activity of the AT1 receptor. This property is particularly important in conditions where the receptor is constitutively active. Studies comparing the inverse agonist activity of different ARBs on both the wild-type (ground state) and a constitutively active mutant (N111G) of the AT1 receptor have shown that eprosartan maintains its robust inverse agonism in both states. In contrast, the inverse agonist activity of other ARBs like candesartan and telmisartan was found to be weaker on the active-state receptor. This suggests that the interactions between eprosartan and the AT1 receptor are less affected by the conformational changes that occur when the receptor transitions to an active state, highlighting the unique and stable nature of its binding.

The table below presents the binding affinities (Ki values) of various ARBs for both the wild-type and the constitutively active N111G mutant of the AT1 receptor.

ARBs Binding Affinity (Ki, nM) for Wild-Type AT1 Receptor Binding Affinity (Ki, nM) for N111G-AT1 Receptor Reference
Eprosartan 1.3 ± 0.23.5 ± 0.4
Candesartan 0.23 ± 0.020.54 ± 0.05
Telmisartan 1.1 ± 0.12.5 ± 0.3
Losartan 19.2 ± 1.535.4 ± 2.8
Valsartan 1.3 ± 0.110.2 ± 0.9
Irbesartan 0.6 ± 0.11.5 ± 0.2

Ki values are presented as mean ± SEM. A lower Ki value indicates a higher binding affinity.

Advanced Analytical and Formulation Science Research

Sophisticated Analytical Methodologies for Eprosartan (B1671555) Mesylate Quantification

A multitude of advanced analytical techniques have been developed and optimized for the precise and accurate quantification of Eprosartan Mesylate in both bulk drug form and complex biological fluids. These methods are crucial for quality control, pharmacokinetic studies, and ensuring the therapeutic efficacy of the final dosage form.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Eprosartan Mesylate, offering high resolution and sensitivity. omicsonline.org Numerous reversed-phase HPLC (RP-HPLC) methods have been established for its determination in pharmaceutical formulations and biological matrices. researchgate.net These methods typically utilize a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic buffer, with UV detection commonly set around 235 nm or 242 nm. jchps.com

For instance, one validated RP-HPLC method for Eprosartan Mesylate in bulk and marketed formulations used a mobile phase of Methanol (B129727):Acetonitrile:Orthophosphoric Acid Buffer (pH 2.1) in a 21:33:46 v/v ratio, achieving a retention time of 4.07 minutes. jchps.com Another study developed a rapid and sensitive HPLC-UV method with a retention time of less than 5 minutes, demonstrating linearity in the 2-12 µg/mL range. rjptonline.orgnih.gov

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers even faster analysis times and greater resolution due to the use of smaller particle size columns. A stability-indicating UPLC method has been reported for the determination of eprosartan, showcasing the advantages of this technique in terms of speed and efficiency. omicsonline.org

Table 1: Exemplary HPLC Method Parameters for Eprosartan Mesylate Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Chromatopak Pearless Basic C18 (250mm x 4.6 mm, 5µ) jchps.com Phenomenex Luna 5 µ C-18(2) 100A (250 x 4.6 mm) Develosil ODS UG-5 (150 × 4.6 mm, 5 µm) researchgate.net
Mobile Phase Methanol:Acetonitrile:Orthophosphoric Acid Buffer pH 2.1 (21:33:46 v/v) jchps.com Acetonitrile: 1% Diethylamine: 1% Glacial Acetic Acid (13:3:4 v/v/v) Buffer and Acetonitrile mixture (gradient) researchgate.net
Flow Rate 1.0 mL/min jchps.com 0.6 mL/min 0.8 ml/min researchgate.net
Detection (UV) 235 nm jchps.com 242 nm 235 nm researchgate.net
Retention Time 4.07 min jchps.com 4.757 min Not specified
Linearity Range 5–25 µg/mL jchps.com 5-20 µg/mL 0.025-50µg/ml researchgate.net
Correlation Coefficient (r²) 0.9951 jchps.com Not specified 0.999 researchgate.net

Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry, LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS/MS) provides unparalleled selectivity and sensitivity, making it the gold standard for bioanalytical applications. This technique is instrumental in determining low concentrations of Eprosartan Mesylate and its metabolites in biological fluids like plasma and urine. chemicalbook.comdrugbank.com

One such method involved protein precipitation followed by LC-MS/MS analysis for the determination of eprosartan in human plasma and urine. drugbank.com The chromatographic separation was achieved on a C18 column with a mobile phase of 0.5% formic acid in water and acetonitrile. drugbank.com Detection was performed using positive ion electrospray tandem mass spectrometry. drugbank.com This method demonstrated high accuracy and sensitivity, with a standard curve ranging from 5 to 2000 ng/mL in human plasma. drugbank.com LC-MS/MS has also been crucial in the identification and characterization of impurities and degradation products of Eprosartan Mesylate. researchgate.netphmethods.netresearchgate.net

Spectrophotometric Methods (UV-Visible and Derivative Spectroscopy)

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of Eprosartan Mesylate in bulk and pharmaceutical formulations. ijpir.com The method is based on the measurement of absorbance of the drug solution at its wavelength of maximum absorption (λmax). For Eprosartan Mesylate, the λmax is often reported around 233 nm or 293 nm depending on the solvent system used. ijpir.com

One study reported a UV spectrophotometric method where Beer's law was obeyed in the concentration range of 5-25 ppm in a mixture of methanol and phosphate (B84403) buffer (pH 7.4). ijpir.com Another study established a linear range of 2-30 µg/mL in methanol, with a λmax of 233 nm.

Derivative spectrophotometry, a more advanced technique, enhances the resolution of overlapping spectra and can be used for the simultaneous determination of Eprosartan Mesylate in combination with other drugs, such as hydrochlorothiazide (B1673439). The first-derivative spectrophotometry (¹D) method utilizes the zero-crossing points of the interfering substance to allow for the quantification of the drug of interest.

Table 2: Comparison of UV Spectrophotometric Methods for Eprosartan Mesylate

Parameter Method 1 Method 2
Solvent Methanol:Phosphate buffer pH 7.4 (10:90) ijpir.com Methanol
λmax 293 nm ijpir.com 233 nm
Linearity Range 5-25 ppm ijpir.com 2-30 µg/mL
Correlation Coefficient (r²) 0.9992 ijpir.com 0.9998
LOD 0.3169 µg/ml ijpir.com 0.3623 µg/mL
LOQ 0.9604 µg/ml ijpir.com 1.098 µg/mL

Thin Layer Chromatography (TLC) and High-Pressure Thin Layer Chromatography (HPTLC) Techniques

Thin Layer Chromatography (TLC) and its high-performance version, HPTLC, are valuable tools for the separation and quantification of Eprosartan Mesylate. HPTLC offers advantages over traditional TLC, including better resolution, higher sensitivity, and improved accuracy.

A stability-indicating HPTLC method was developed for the analysis of Eprosartan Mesylate in bulk and formulations. The method employed silica (B1680970) gel 60F254 plates and a solvent system of ethyl acetate (B1210297): acetonitrile: glacial acetic acid (5: 5: 0.7, v/v/v), with densitometric analysis at 238 nm. This method was able to effectively separate the drug from its degradation products. Another HPTLC method was established for the simultaneous analysis of eprosartan and hydrochlorothiazide in tablets, using a mobile phase of benzene-methanol-formic acid (7:3:0.1, v/v) and detection at 272 nm.

Capillary Electrophoresis (CE) for Purity Assessment

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a high-efficiency separation technique that can be employed for the purity assessment of Eprosartan Mesylate. omicsonline.org Its principle is based on the differential migration of charged species in an electric field. While less common than HPLC, CE offers advantages such as low solvent consumption and high separation efficiency. A review of analytical methods for Eprosartan Mesylate mentions the use of CZE for its estimation. omicsonline.org One reported method for the simultaneous determination of angiotensin II receptor antagonists, including eprosartan, utilized a 55 mM sodium phosphate buffer solution containing 15 mM sodium dodecyl sulfate.

Method Validation Parameters for Biological Matrices

The validation of analytical methods for quantifying Eprosartan Mesylate in biological matrices such as plasma and urine is a critical step governed by international guidelines, such as those from the International Conference on Harmonisation (ICH). rjptonline.orgijpir.com This ensures the reliability and reproducibility of the data obtained from pharmacokinetic and bioequivalence studies. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous components in the matrix.

Accuracy: The closeness of the determined value to the true value, often assessed by recovery studies at different concentration levels. For an RP-HPLC method in rat plasma, accuracy ranged from 92.54% to 96.61%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) for intra-day and inter-day assays.

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. rjptonline.org For a rapid HPLC-UV method, the LOD and LOQ were found to be 0.014 μg/ml and 0.042 μg/ml, respectively. rjptonline.org

Recovery: The extraction efficiency of the analytical method for the analyte from the biological matrix. Studies have shown extraction recoveries for Eprosartan Mesylate from rat plasma to be in the range of 91.53% to 96.57%.

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Table 3: Validation Parameters for an RP-HPLC Method of Eprosartan Mesylate in Human Plasma

Validation Parameter Finding
Linearity Range 80-3200 ng/ml
Correlation Coefficient (r²) >0.999
Intra-day Precision (%CV) 0.91-1.76%
Inter-day Precision (%CV) 0.98-1.58%
Intra-day Accuracy 100.13% to 100.66%
Inter-day Accuracy 99.16% to 100.87%
Mean Recovery 98.85%
Stability (at -28°C and -80°C) Stable for 37 days ijpir.com

Simultaneous Estimation Methodologies for Combination Formulations

The frequent co-administration of Eprosartan Mesylate (EPM) with other antihypertensive agents, particularly diuretics like Hydrochlorothiazide (HCT), necessitates the development of simple, rapid, and reliable analytical methods for their simultaneous estimation in combination formulations. Research has focused on UV-spectrophotometry and high-performance liquid chromatography (HPLC) for this purpose.

Several UV-spectrophotometric methods have been successfully developed. One such approach is the absorbance ratio method, which has been validated according to International Conference on Harmonization (ICH) guidelines. nih.govresearchgate.net In one study, this method involved measuring the absorbance at 249.1 nm (the isobestic point) and 274.5 nm (λmax of HCT). nih.gov The method demonstrated linearity for EPM in the concentration range of 6-36 μg/ml and for HCT at 1-10 μg/ml. nih.gov The accuracy was confirmed with recovery studies showing results between 102.29-103.10% for EPM and 99.52-101.60% for HCT, with a relative standard deviation (%RSD) of less than 2, indicating good reproducibility. nih.govresearchgate.net

Another UV-spectrophotometric approach is the simultaneous equation method. ijpir.com Researchers selected 294.2 nm and 274.5 nm as the analytical wavelengths for EPM and HCT, respectively. ijpir.com This method was also validated, showing linearity and high recovery percentages (99.36 ± 0.701 for EPM and 98.9 ± 0.728 for HCT), confirming its suitability for routine quality control analysis. ijpir.com

For more sensitive and specific quantification, especially in biological matrices, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods are preferred. A validated RP-HPLC method for the simultaneous estimation of EPM and HCT in human plasma utilizes a C18 column with a mobile phase of 0.1% orthophosphoric acid (pH 2.2) and acetonitrile (60:40) at a flow rate of 1.0 ml/min, with detection at 240 nm. rjptonline.orgrjptonline.org This method demonstrated excellent linearity over the concentration ranges of 80-3200 ng/ml for Eprosartan and 8.5-340 ng/ml for Hydrochlorothiazide. rjptonline.orgrjptonline.org

Validation Parameters for Simultaneous Estimation Methods of Eprosartan Mesylate (EPM) and Hydrochlorothiazide (HCT)
MethodParameterEprosartan MesylateHydrochlorothiazideSource
Absorbance Ratio (UV)Wavelengths249.1 nm (isobestic) & 274.5 nm (HCT λmax) nih.gov
Linearity Range6-36 µg/ml1-10 µg/ml nih.gov
Accuracy (Recovery %)102.29-103.10%99.52-101.60% nih.gov
Simultaneous Equation (UV)Wavelengths294.2 nm274.5 nm ijpir.com
Linearity Range15-75 µg/ml5-25 µg/ml
Accuracy (Recovery %)99.36 ± 0.701%98.9 ± 0.728% ijpir.com
RP-HPLCMobile Phase0.1% Orthophosphoric Acid (pH 2.2) : Acetonitrile (60:40) rjptonline.orgrjptonline.org
Wavelength240 nm rjptonline.orgrjptonline.org
Linearity Range (in plasma)80-3200 ng/ml8.5-340 ng/ml rjptonline.orgrjptonline.org

Innovative Drug Delivery Systems for Enhanced Pharmacological Performance

Given that Eprosartan Mesylate is a BCS Class II drug, characterized by low solubility and high permeability, much research has focused on novel drug delivery systems to improve its dissolution and, consequently, its oral bioavailability, which is reported to be as low as 13%. innovareacademics.inrjptonline.orgejbps.comijper.org

Solid Dispersion Technologies for Solubility and Bioavailability Enhancement

Solid dispersion (SD) is a prominent technique used to enhance the solubility of poorly water-soluble drugs by dispersing them in a hydrophilic carrier matrix, often resulting in an amorphous form of the drug. ijper.orgumw.edu.pl Various polymers have been investigated as carriers for Eprosartan Mesylate, including Polyethylene (B3416737) Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC), and PVP K-30. ijper.orgnih.govirispublishers.com

In one study, ternary solid dispersions were prepared using HPMC and polysorbate 80 via the solvent evaporation technique. umw.edu.plnih.gov The optimized formulation, with a drug-to-HPMC-to-polysorbate 80 weight ratio of 1:4.2:0.3, demonstrated a remarkable ~170-fold increase in solubility compared to the pure drug (36.39 mg/mL vs. 0.21 µg/mL). umw.edu.pl This formulation also achieved a rapid dissolution of 86.19% within 10 minutes. umw.edu.plnih.gov Solid-state characterization confirmed the drug was present in an amorphous state without any covalent interactions with the excipients. umw.edu.plnih.gov

Another study explored various polymers and preparation methods, finding that a solid dispersion prepared with PVP K-30 at a 1:2 drug-to-polymer ratio using the kneading method was most effective. ijper.orgresearchgate.net This formulation showed a 95.5% drug release after one hour and resulted in a 2.4-fold increase in oral bioavailability in Wistar rats compared to the pure drug. ijper.orgresearchgate.net The use of PEGs (PEG 3350 and PEG 6000) also significantly enhanced the dissolution rate, with some formulations doubling the release rate within the first 15 minutes compared to the crude drug. irispublishers.com

Research Findings on Eprosartan Mesylate Solid Dispersions
Carrier(s)MethodKey FindingSource
HPMC, Polysorbate 80Solvent Evaporation~170-fold increase in solubility; 86.19% dissolution in 10 mins. umw.edu.plnih.gov
PVP K-30Kneading95.5% drug release in 1 hour; 2.4-fold increase in bioavailability. ijper.orgresearchgate.net
PEG 3350, PEG 6000Solvent EvaporationDissolution enhancement of 19.5% to 31% compared to crude drug. irispublishers.com

Cyclodextrin Inclusion Complexation and Molecular Docking Studies

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate poorly water-soluble drug molecules to form inclusion complexes, thereby enhancing their solubility and dissolution rate. nih.govdntb.gov.ua

Research on Eprosartan Mesylate complexation with β-cyclodextrin (β-CD) using a microwave technique has shown significant improvements. nih.govnih.gov A phase solubility study revealed an approximate 4.48-fold improvement in drug solubility with 10 mM of β-CD. nih.govnih.govresearchgate.net The prepared inclusion complex demonstrated a much better drug release profile, with 62.96% of the drug released in one hour, compared to just 29.97% for the drug alone and 41.41% for a simple physical mixture. nih.govnih.govresearchgate.net

Molecular docking studies complemented these experimental findings, demonstrating a strong affinity for Eprosartan to fit within the β-CD cavity. nih.govnih.gov These computational studies help to visualize and confirm the host-guest interactions at a molecular level, providing a theoretical basis for the observed enhancement in solubility and dissolution. nih.govresearchgate.net The stability constant (Kc) for the Eprosartan:β-CD complex was calculated to be 280.78 M⁻¹, indicating a stable complex formation. nih.govnih.govresearchgate.net

Self-Microemulsifying Drug Delivery Systems (SMEDDS) Development

Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation with aqueous media. This in-situ formation of microemulsions presents the drug in a solubilized state with a large interfacial area for absorption, bypassing the dissolution step.

Several studies have focused on developing SMEDDS for Eprosartan Mesylate. nih.govnih.govijrps.com In one study, a liquid SMEDDS formulation was developed using Labrafil M 1944 CS (oil), Kolliphor HS 15 (surfactant), and Transcutol HP (co-surfactant), which was then solidified by lyophilization. nih.govingentaconnect.com In-vivo pharmacokinetic studies in Wistar rats showed that the solid-SMEDDS formulation led to a 1.52-fold increase in relative bioavailability compared to a marketed tablet. nih.gov The peak plasma concentration (Cmax) for the S-SMEDDS was 1856.22 ng/mL compared to 1064.91 ng/mL for the marketed tablet. nih.gov

Another investigation used vegetable oils like peppermint oil and oleic acid with Tween 80 as the surfactant and PEG 400 as the co-surfactant. ijrps.comasianpubs.org The optimized formulations showed enhanced in-vitro drug release (93.13% in 330 minutes vs. 54.51% for the pure drug) and improved ex-vivo intestinal permeability. ijrps.com These results highlight the potential of SMEDDS to significantly improve the oral delivery of Eprosartan Mesylate. asianpubs.org

Pharmacokinetic Parameters of Eprosartan Mesylate SMEDDS vs. Marketed Tablet in Rats
ParameterMarketed TabletS-SMEDDS FormulationSource
Cmax (ng/mL)1064.91 ± 2251856.22 ± 749 nih.gov
Tmax (hr)1.9 ± 0.31.2 ± 0.4 nih.gov
AUC₀-t (ng/ml·hr)5314.36 ± 322.617760.09 ± 249 nih.gov
Relative Bioavailability-152.09 ± 14.33% nih.gov

Nanoparticle-Based Formulations (e.g., Nanobilosomes, Nanopowders) for Targeted Delivery

Nanotechnology offers powerful tools to enhance drug solubility and modify release profiles. For Eprosartan Mesylate, various nanoparticle-based approaches have been explored, including polymeric nanoparticles and nanosuspensions.

One approach involved preparing nanoparticles using the reverse micellar method with carboxymethyl chitosan. innovareacademics.in This technique yielded nanoparticles with a significantly reduced particle size compared to other methods, leading to enhanced dissolution. innovareacademics.in In the first 10 minutes, 39% of the drug was released from these nanoparticles, compared to only 1.3% from the pure drug. innovareacademics.in

Another study developed polymeric nanoparticles using Eudragit L-100 and Eudragit S-100 polymers by the nanoprecipitation method. wisdomlib.orgbenthamdirect.cominnovareacademics.in The optimized formulation using Eudragit L-100 produced stable nanoparticles with good entrapment efficiency and improved solubility. benthamdirect.com In a different study, biodegradable PLGA (poly(lactic-co-glycolic acid)) nanoparticles were prepared using a double emulsion solvent evaporation technique. rjptonline.orgrjptonline.org This formulation yielded nanoparticles with an average diameter of 136 nm and demonstrated prolonged drug release over 360 hours, suggesting potential for a controlled-release dosage form. rjptonline.orgrjptonline.org

Transdermal Drug Delivery Systems (e.g., Transfersomes) and Permeation Enhancement

Transdermal delivery provides an alternative route that bypasses first-pass metabolism and can provide sustained drug release. nih.gov For Eprosartan Mesylate, this route is being explored using advanced nanovesicles like transfersomes. Transfersomes are highly deformable vesicles that can squeeze through the narrow pores of the stratum corneum, enhancing skin permeation.

Research has focused on developing and optimizing nano-transfersomes for Eprosartan Mesylate. nih.govnih.gov One study developed transfersomes using Phospholipon 90G, Span 80, and sodium deoxycholate. nih.gov The optimized formulation had a vesicle size of 108.53 nm and achieved a transdermal flux of 27.22 µg/cm²/h, which was a 16.8-fold enhancement over traditional liposomes. nih.gov Confocal laser scanning microscopy confirmed that these vesicles could permeate deep into the rat skin. nih.govnih.gov

Another study used Phospholipon® 90 G and Tween® 80 to formulate transfersomes, which resulted in vesicles with high entrapment efficiency (up to 88.19%) and confirmed their ability to enhance transdermal delivery. researchgate.net These studies demonstrate that transfersome-based transdermal systems are a promising strategy for the effective and non-invasive delivery of Eprosartan Mesylate. nih.govresearchgate.net

In Vitro Dissolution and Permeation Kinetic Studies of Advanced Formulations

Eprosartan mesylate is characterized as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low solubility. researchgate.netinnovareacademics.in Its poor aqueous solubility and pH-dependent solubility can limit its dissolution rate and subsequent oral bioavailability, which is approximately 13%. ijper.orgnih.govejbps.com To overcome these limitations, various advanced formulation strategies have been investigated to enhance the in vitro dissolution and permeation of eprosartan mesylate. These strategies primarily focus on increasing the drug's effective surface area, improving wettability, and creating amorphous forms of the drug.

Research has explored several advanced formulations, including solid dispersions, nanosuspensions, and self-microemulsifying drug delivery systems (SMEDDS), to improve the dissolution kinetics of eprosartan mesylate. innovareacademics.in In vitro permeation studies, often conducted using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell lines, further evaluate the potential of these formulations to enhance drug transport across biological membranes. nih.govnih.govrjptonline.org

Solid Dispersions and Inclusion Complexes

Solid dispersion is a common technique used to improve the dissolution of poorly soluble drugs by dispersing the drug in a hydrophilic carrier matrix. ijper.org Studies on eprosartan mesylate solid dispersions have shown significant improvements in dissolution rates compared to the pure drug.

One study investigated solid dispersions prepared with polyethylene glycol (PEG) 3350 and PEG 6000. irispublishers.com These formulations doubled the release rate of eprosartan mesylate within the first 15 minutes compared to the crude drug. irispublishers.com The enhancement was attributed to the formation of an amorphous state and increased wettability. irispublishers.com Another study using polyvinylpyrrolidone (B124986) (PVP) K-30 as a carrier, prepared by a kneading method, found that the dissolution of a 1:2 drug-to-polymer ratio formulation reached 95.5% after one hour. ijper.org This rapid dissolution was linked to the transformation of the crystalline drug into a more soluble amorphous state. ijper.org The use of skimmed milk powder as a carrier also showed a marked improvement, with a 1:9 drug-to-carrier ratio formulation achieving a cumulative release of 82.67%, far exceeding the 6.919% release from the pure drug. researchgate.net

Inclusion complexes with cyclodextrins represent another approach. A study using β-cyclodextrin (β-CD) prepared by a microwave irradiation method demonstrated that the resulting complex significantly improved the drug's dissolution profile. The inclusion complex showed a maximum dissolution of 62.96% in one hour, compared to 41.41% for a physical mixture and just 29.97% for the pure drug. nih.gov

In Vitro Dissolution of Eprosartan Mesylate from Solid Dispersions and Inclusion Complexes

Formulation TypeCarrier/Complexing AgentDrug:Carrier RatioDissolution MediumTimeCumulative Drug Release (%)Reference
Pure DrugN/AN/ANot Specified15 min~70% after 15 min, 86% after 60 min irispublishers.com
Solid DispersionPEG 3350 / PEG 6000Not SpecifiedNot SpecifiedNot Specified19.5% to 31% enhancement over pure drug irispublishers.com
Pure DrugN/AN/APhosphate Buffer (pH 7.4)60 minNot Specified, significantly lower than SD ijper.org
Solid DispersionPVP K-301:2Phosphate Buffer (pH 7.4)60 min95.5% ijper.org
Pure DrugN/AN/ANot SpecifiedNot Specified6.919% researchgate.net
Solid DispersionSkimmed Milk Powder1:9Not SpecifiedNot Specified82.67% researchgate.net
Pure DrugN/AN/ANot Specified60 min29.97 ± 3.13% nih.gov
Physical Mixtureβ-CyclodextrinNot SpecifiedNot Specified60 min41.41 ± 1.77% nih.gov
Inclusion Complexβ-CyclodextrinNot SpecifiedNot Specified60 min62.96 ± 2.01% nih.gov

Nanosuspensions and Nanoparticles

Nanonization is a technique that reduces drug particle size to the nanometer range, thereby increasing the surface area-to-volume ratio and enhancing dissolution velocity. Various studies have successfully formulated eprosartan mesylate as nanosuspensions or nanoparticles.

One study developed a nanosuspension using a sonoprecipitation technique and optimized it using Quality by Design (QbD) principles. nih.gov The resulting lyophilized nanoparticles demonstrated enhanced solubility and in vitro dissolution, which was attributed to the reduced particle size and the conversion of the drug from a crystalline to an amorphous state. nih.gov Transport studies using a Parallel Artificial Membrane Permeability Assay (PAMPA) and a rat everted gut sac model confirmed a significant enhancement in permeation compared to the pure drug. nih.gov Another study that developed a re-dispersible nanopowder using an ultrasonic wave-assisted technique reported a particle size of 165.2 ± 1.8 nm. nih.gov This nanoformulation showed enhanced dissolution with negligible pH dependence and, crucially, an 11-fold increase in apparent permeability across a Caco-2 cell model compared to the pure drug. nih.gov

Nanoparticles prepared by a precipitation technique using polymers like Eudragit L100 also showed improved dissolution characteristics. researchgate.net An optimized formulation (E12) had a particle size of 81.5±5.5 nm and achieved maximum drug release over 12 hours. researchgate.net Poly(lactic-co-glycolic acid) (PLGA) nanoparticles developed using a double emulsion solvent evaporation method showed a prolonged drug release of 82.03% over 360 hours, following a Fickian diffusion mechanism. researchgate.net

Permeation Studies of Eprosartan Mesylate Nanoformulations

Formulation TypePermeation ModelKey FindingReference
NanosuspensionPAMPA & Rat Everted Gut SacSuccessful permeation enhancement compared to pure drug. nih.gov
Re-dispersible NanopowderCaco-2 Cell Model11-fold enhanced apparent permeability compared to pure drug. nih.gov
Transdermal Nano-transfersomesWistar Rat SkinTransdermal flux of 27.22 ± 0.29 µg/cm²/h (16.80-fold enhancement over liposomes). nih.gov
Transdermal PatchNot Specified (In vitro)Optimized formulation (F8) released 94.00% of the drug over 24 hours. ejbps.com

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

SMEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that form fine oil-in-water microemulsions upon gentle agitation with aqueous media. asianpubs.org This spontaneous emulsification leads to the formation of small droplets that provide a large interfacial area for drug absorption.

Several studies have demonstrated the potential of SMEDDS to improve the dissolution and permeation of eprosartan mesylate. In one study, SMEDDS were prepared using vegetable oils (oleic acid and peppermint oil), Tween 80 as a surfactant, and PEG 400 as a co-surfactant. asianpubs.org The optimized formulations showed higher in vitro drug diffusion and ex vivo permeation compared to the pure drug. asianpubs.org Another investigation focused on designing a statistically optimized SMEDDS formulation, which exhibited a globule size of 196.81 ± 1.29 nm and showed higher drug release in a dialysis bag model compared to a pure drug suspension. nih.gov

A separate study evaluated various SMEDDS formulations and found that an optimized batch (OF9) had a droplet size of 132.9 nm and achieved an in vitro drug release of 98.57%. researchgate.net This formulation also showed high in vitro drug diffusion (93.71%) and significant ex vivo intestinal permeation (74.25%). researchgate.net The enhanced dissolution and permeation from SMEDDS are attributed to the solubilized state of the drug in the formulation and the large surface area created upon emulsification. asianpubs.orgijrps.com

In Vitro Release and Permeation of Eprosartan Mesylate SMEDDS

Formulation CodeKey ParametersIn Vitro Release/Diffusion (%)Ex Vivo Permeation (%)Reference
PF5Optimized formulation96.59 ± 0.29Not Reported ijrps.com
OF9Droplet Size: 132.9 nm98.57 (Release), 93.71 (Diffusion)74.25 researchgate.net
PFA1 (2:1 S/CoS ratio)Compared to pure drug (54.51% release)93.13 (in 330 min)Not Reported ijrps.com

Emerging Research Avenues for Eprosartan Mesylate

Investigation of Novel Preclinical Pharmacological Targets

While the primary mechanism of eprosartan (B1671555) is the selective blockade of the angiotensin II AT1 receptor, emerging preclinical research is investigating its effects on other pharmacological targets. nih.gov This exploration opens up possibilities for repositioning eprosartan for new therapeutic indications.

One area of interest is its sympathoinhibitory activity. nih.gov Studies in animal models have shown that eprosartan can inhibit the pressor responses induced by sympathetic nervous system activation, a characteristic not observed with some other angiotensin II receptor antagonists at equivalent doses. nih.gov This suggests a potential role for eprosartan in conditions where sympathetic overactivity is a contributing factor.

Furthermore, recent preclinical studies have explored the potential of eprosartan mesylate in the context of diabetic nephropathy. Research in streptozotocin-induced diabetic rats has shown that eprosartan-loaded nano-bilosomes can lead to a significant decrease in the expression of inducible nitric oxide synthase and transforming growth factor-β1, key players in the pathogenesis of renal damage. researchgate.net These findings point towards a nephro-protective role for eprosartan that extends beyond its blood pressure-lowering effects.

Table 1: Investigated Preclinical Pharmacological Targets of Eprosartan Mesylate

Target/PathwayInvestigated EffectAnimal ModelPotential Implication
Sympathetic Nervous SystemInhibition of pressor responsesPithed ratsConditions with sympathetic overactivity
Inducible Nitric Oxide Synthase (iNOS)Decreased expressionStreptozotocin-induced diabetic ratsDiabetic Nephropathy
Transforming Growth Factor-β1 (TGF-β1)Decreased expressionStreptozotocin-induced diabetic ratsDiabetic Nephropathy

Computational Modeling and Simulation in Drug Design and Delivery

Computational modeling and simulation are becoming indispensable tools in modern drug development, offering insights that can accelerate the design and optimization of drug formulations. scribd.comnih.gov In the case of eprosartan mesylate, these techniques are being employed to enhance its delivery and bioavailability.

Researchers have utilized computational approaches to design and evaluate novel drug delivery systems for eprosartan. For instance, the development of nano-transfersomes, soft nanovesicles, has been optimized to improve the transdermal delivery of eprosartan mesylate. nih.gov These nanoformulations have shown significantly enhanced transdermal flux compared to traditional liposomes. nih.gov Similarly, the formulation of eprosartan mesylate into a nanopowder has been investigated to improve its poor oral bioavailability. nih.gov

Molecular docking and dynamics simulations are also employed to understand the interactions between eprosartan and its target receptors at a molecular level. scribd.com These simulations can predict binding affinities and help in the rational design of new derivatives with improved pharmacological profiles. scribd.com For example, computer-aided drug design (CADD) methods, including structure-based drug design (SBDD) and ligand-based drug design (LBDD), have been instrumental in the development of angiotensin II receptor antagonists like eprosartan. scribd.com

Integration of Omics Technologies in Preclinical Research

Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes induced by a drug. biobide.comcrownbio.com The integration of these technologies in preclinical research is revolutionizing our understanding of drug mechanisms and is paving the way for personalized medicine. biobide.comnih.gov

In the context of eprosartan mesylate, omics approaches can be used to identify novel biomarkers of drug response and to elucidate its off-target effects. For example, transcriptomic analysis of tissues from animal models treated with eprosartan could reveal changes in gene expression that are not directly related to the renin-angiotensin system. This could uncover new therapeutic applications or potential side effects.

A study on the transdermal delivery of eprosartan mesylate-loaded transfersomes utilized real-time polymerase chain reaction (RT-PCR) and western blot analysis to determine the effect on angiotensin II type-1 receptor (AT1R) mRNA and protein expressions in the smooth vascular muscles of the aorta. nih.gov This demonstrates the use of targeted omics techniques to confirm the pharmacodynamic effects of a novel drug delivery system at the molecular level.

The application of multi-omics analysis holds the potential to build predictive models for treatment outcomes and to identify patient populations that are most likely to benefit from eprosartan therapy. frontlinegenomics.com While broad, integrated multi-omics studies specifically on eprosartan mesylate are still emerging, the methodologies are well-established and are increasingly being applied in preclinical drug discovery. nih.govfrontlinegenomics.com

Q & A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.